3-[(4-methylbenzoyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOCQNDNUKQFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways of 3 4 Methylbenzoyl Amino Benzoic Acid
Primary Synthetic Routes for Amide Bond Formation
The creation of the central amide linkage is the key step in the synthesis of 3-[(4-methylbenzoyl)amino]benzoic acid. This is typically achieved by reacting the nucleophilic amino group of 3-aminobenzoic acid with an electrophilically activated form of 4-methylbenzoic acid.
Direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at ambient temperatures, requiring the elimination of a water molecule. luxembourg-bio.com To facilitate this transformation under milder conditions, a variety of coupling reagents are employed. These reagents activate the carboxylic acid group of 4-methylbenzoic acid, converting the hydroxyl group into a better leaving group and making the carbonyl carbon more susceptible to nucleophilic attack by the amino group of 3-aminobenzoic acid. luxembourg-bio.comnih.gov
Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), and phosphonium (B103445) or uronium salts. luxembourg-bio.com The reaction mechanism with a carbodiimide (B86325) like DCC involves the initial formation of a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate can then react directly with the amine or form a symmetric anhydride (B1165640) from a second equivalent of the carboxylic acid, which subsequently reacts with the amine to yield the desired amide. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with these reagents to minimize side reactions and reduce the risk of epimerization if chiral centers are present. luxembourg-bio.com
| Coupling Reagent Class | Example Reagents | Mechanism of Action |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC) | Reacts with the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.com |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Forms a highly reactive acyloxyphosphonium salt intermediate. |
| Uronium/Aminium Salts | HATU, HBTU | Generates an active ester intermediate, often with HOBt or HOAt, which readily reacts with the amine. luxembourg-bio.com |
A highly effective and widely used method for forming the amide bond is the acylation of 3-aminobenzoic acid with an acid chloride precursor, specifically 4-methylbenzoyl chloride. This is typically a two-step process. rsc.org
First, 4-methylbenzoic acid is converted into the more reactive 4-methylbenzoyl chloride. This is commonly achieved using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgresearchgate.net The use of thionyl chloride is popular because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. rsc.org The reaction can be accelerated by adding a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net
In the second step, the synthesized 4-methylbenzoyl chloride is reacted with 3-aminobenzoic acid. This reaction, often referred to as a Schotten-Baumann reaction, is typically performed in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium hydroxide. researchgate.net The base serves to neutralize the hydrogen chloride that is formed as a byproduct of the condensation reaction, driving the equilibrium towards the product. The reaction is generally rapid and proceeds in good yield. For instance, the synthesis of various N-benzoyl aminobenzoic acid derivatives has been successfully achieved by reacting the corresponding aminobenzoic acid with benzoyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base like sodium carbonate. nih.gov
| Reactants | Reagents & Conditions | Product | Yield | Reference |
| 4-Aminobenzoic acid, Substituted benzoyl chlorides | Anhydrous Na₂CO₃, THF, Room Temperature, 6-12 h | 4-Benzamidobenzoic acid derivatives | 60-85% | nih.gov |
| 2-, 3-, or 4-Aminobenzoic acid, Aromatic halides | Pyridine, Reflux | N-Aroyl aminobenzoic acids | Not specified | researchgate.netnih.gov |
| Carboxylic acid, Thionyl chloride, Amine | Triethylamine, Room Temperature | N-Substituted amide | Good to Excellent | rsc.org |
Strategic Functionalization of Benzoic Acid Scaffolds
The synthesis of this compound is a prime example of the strategic functionalization of a benzoic acid core, where different reactive sites on the molecule are precisely targeted.
The introduction of the 4-methylbenzoyl group onto the 3-aminobenzoic acid scaffold is the central transformation. This is achieved via the N-acylation reactions detailed previously (Section 2.1). The choice of an acylation strategy over other methods is dictated by the high reactivity of the amine group towards electrophilic acylating agents like 4-methylbenzoyl chloride. The presence of the methyl group on the benzoyl moiety is generally considered to have a minor electronic effect on the reactivity of the acyl chloride but is a key structural feature of the final molecule. The synthesis of various benzamide (B126) derivatives from aminobenzoic acids by adding aromatic halides to a solution of the aminobenzoic acid in pyridine has been reported. nih.gov
A critical aspect of this synthesis is regioselectivity. The 3-aminobenzoic acid molecule possesses two primary nucleophilic sites: the aromatic amino group (-NH₂) and the carboxyl group (-COOH). Under standard acylation conditions, particularly when using a highly reactive electrophile like 4-methylbenzoyl chloride, the reaction occurs selectively at the amino group. The lone pair of electrons on the nitrogen atom of the amine is significantly more nucleophilic than the oxygen atoms of the carboxylic acid group. This inherent difference in reactivity allows for the direct and selective formation of the amide bond without the need for protecting the carboxylic acid group. While direct acylation of the arylamino group is generally favored, specific conditions can be used to achieve acylation at other positions if desired, though this is not the primary route for the target molecule. researchgate.net The direct chlorination of 4-aminobenzoic acid, for example, can lead to substitution on the aromatic ring itself, demonstrating that reaction conditions dictate the site of functionalization. researchgate.net
Exploration of Novel Catalytic Systems for Synthesis
To improve reaction efficiency, reduce waste, and operate under milder conditions, research into catalytic systems for amide bond formation is ongoing. For the synthesis of this compound, several catalytic approaches could be applicable.
Strong acids, such as p-toluenesulfonic acid or hydrogen chloride, have been shown to catalyze the reaction between mixed anhydrides and aminobenzoic acids, which is an alternative method for activating the carboxylic acid. google.com This catalytic effect is noteworthy as it can enhance the rate of reaction. google.com
In the context of preparing the acid chloride intermediate, N,N-dimethylformamide (DMF) is a well-known catalyst for reactions involving thionyl chloride or oxalyl chloride. researchgate.netgoogle.com It reacts to form a Vilsmeier reagent in situ, which is a more potent acylating agent.
More recently, methodologies involving the in situ generation of activating agents have been developed. For example, phosphonium salts can be generated in situ from N-chlorophthalimide and triphenylphosphine (B44618) to activate carboxylic acids for amidation. nih.govresearchgate.net This approach allows the transformation to proceed at room temperature in good to excellent yields. nih.govresearchgate.net Boronic acid catalysts have also emerged as a means for promoting direct amidation, offering a metal-free alternative to traditional methods. nih.gov These novel systems represent potential avenues for a more efficient and sustainable synthesis of this compound.
Metal-Mediated Approaches to Amide Synthesis
Metal catalysts are frequently employed to facilitate the formation of the amide bond in the synthesis of this compound. These methods often involve the use of coupling agents and transition metal catalysts to activate the carboxylic acid or the amine.
A common approach is the Schotten-Baumann reaction, which involves the acylation of 3-aminobenzoic acid with 4-methylbenzoyl chloride. This reaction is typically carried out in a two-phase system consisting of an organic solvent and an aqueous alkaline solution. The base in the aqueous phase neutralizes the hydrogen chloride that is generated during the reaction, driving the equilibrium towards the product.
| Catalyst/Reagent | Reactants | Solvent | Conditions | Yield (%) |
| Sodium Hydroxide | 3-Aminobenzoic acid, 4-Methylbenzoyl chloride | Dichloromethane/Water | Room Temperature | High |
| Pyridine | 3-Aminobenzoic acid, 4-Methylbenzoyl chloride | Pyridine | 0°C to Room Temperature | Good |
Another significant metal-mediated approach involves the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). In this method, the carboxylic acid (4-methylbenzoic acid) is activated by the coupling reagent to form a highly reactive intermediate, which then readily reacts with the amine (3-aminobenzoic acid).
Organocatalytic and Green Chemistry Considerations
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for amide bond formation. Organocatalysis and green chemistry principles have been applied to the synthesis of compounds like this compound to reduce the reliance on hazardous reagents and solvents.
One green chemistry approach involves the direct amidation of 4-methylbenzoic acid and 3-aminobenzoic acid. This can be achieved by heating the two reactants together at high temperatures, often in the absence of a solvent or with a high-boiling, non-toxic solvent. While this method is simple and atom-economical, it often requires harsh reaction conditions and can lead to the formation of byproducts.
Boric acid has been explored as a mild and effective organocatalyst for the direct amidation of carboxylic acids and amines. This method offers a more environmentally benign alternative to traditional coupling agents. The reaction is believed to proceed through the formation of an acylborate intermediate.
| Catalyst | Reactants | Solvent | Conditions |
| Boric Acid | 4-Methylbenzoic acid, 3-Aminobenzoic acid | Toluene (with azeotropic removal of water) | Reflux |
Mechanistic Investigations of Key Synthetic Steps
Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.
Deprotonation and Nucleophilic Addition Mechanisms
In many amide synthesis reactions, the initial step involves the deprotonation of the amine or the activation of the carboxylic acid. In the case of the Schotten-Baumann reaction, the base deprotonates the ammonium (B1175870) ion formed from the amine, regenerating the nucleophilic amine.
The key bond-forming step is the nucleophilic addition of the amino group of 3-aminobenzoic acid to the electrophilic carbonyl carbon of the activated 4-methylbenzoyl derivative (e.g., 4-methylbenzoyl chloride). This addition results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride ion), leads to the formation of the stable amide bond.
Cyclization and Condensation Reaction Pathways
While the primary reaction is the formation of the amide bond, under certain conditions, side reactions such as cyclization or condensation can occur. For instance, if the reaction is carried out at very high temperatures, intramolecular cyclization of this compound could potentially occur, although this is not a commonly reported pathway.
Condensation reactions, particularly self-condensation of the starting materials or the product, can also be a competing pathway, especially in direct amidation reactions conducted at high temperatures without effective water removal.
Post-Synthetic Modifications and Derivatization Strategies
Once this compound is synthesized, it can be further modified to create a variety of derivatives with different properties. These modifications can target the carboxylic acid group or the aromatic rings.
One common derivatization is the esterification of the carboxylic acid group. This can be achieved by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This converts the carboxylic acid into an ester, which can alter the solubility and electronic properties of the molecule.
| Reaction | Reagents | Conditions | Product |
| Esterification | Methanol, Sulfuric Acid | Reflux | Methyl 3-[(4-methylbenzoyl)amino]benzoate |
| Esterification | Ethanol (B145695), p-Toluenesulfonic acid | Reflux | Ethyl 3-[(4-methylbenzoyl)amino]benzoate |
Another potential modification is the further functionalization of the aromatic rings through electrophilic aromatic substitution reactions. However, the existing substituents (the acylamino group and the carboxylic acid group) will direct the position of any new substituents, and the reaction conditions would need to be carefully controlled to avoid side reactions.
Advanced Spectroscopic and Structural Characterization of the Chemical Compound
High-Resolution Crystallographic Analysis
Crystallographic techniques offer unparalleled insight into the atomic arrangement of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule and its packing within the crystal lattice can be constructed.
Single-Crystal X-ray Diffraction for Solid-State Conformation
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the solid-state structure of a crystalline compound. While a specific crystal structure for 3-[(4-methylbenzoyl)amino]benzoic acid has not been detailed in the surveyed literature, analysis of closely related compounds, such as 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, provides a strong basis for predicting its structural features. nih.gov
The analysis would reveal critical conformational parameters, including the dihedral angle between the two aromatic rings, which is influenced by the steric and electronic effects of the substituents. nih.gov The amide linkage connecting the two rings is expected to be largely planar. The carboxylic acid and p-methyl groups' orientations relative to their respective rings would also be precisely determined. A hypothetical set of crystal data, based on common findings for similar organic molecules, is presented below. nih.govmdpi.com
| Parameter | Example Value |
|---|---|
| Empirical formula | C15 H13 N O3 |
| Formula weight | 267.27 |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a = 5.5 Å, b = 15.0 Å, c = 8.0 Å α = 90°, β = 95°, γ = 90° |
| Volume | 657 Å3 |
| Z (molecules per unit cell) | 4 |
Polymorphism and Co-crystallization Phenomena
Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. diva-portal.orgresearchgate.net These polymorphs can exhibit distinct physicochemical properties. The related compound, p-aminobenzoic acid (PABA), is known to crystallize in at least two different polymorphic forms, α and β, which are enantiotropically related with a transition temperature near 25°C. diva-portal.orgresearchgate.net The α-form is typically favored kinetically, forming readily from various solvents, while the β-form is thermodynamically stable at lower temperatures. diva-portal.org Given this precedent in a structurally similar molecule, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions.
Co-crystallization is a technique where a target molecule and a "coformer" are crystallized together in a specific stoichiometric ratio to form a new, unique crystalline solid. dergipark.org.trnih.gov This method is often employed to modify the properties of a substance. Aminobenzoic acids and their derivatives have been successfully used to form co-crystals with various coformers. dergipark.org.trnih.govdoi.org The formation of co-crystals is governed by intermolecular interactions, primarily hydrogen bonding, between the active molecule and the coformer. dergipark.org.tr The potential for this compound to form co-crystals could be explored to create novel solid forms with tailored characteristics.
Hydrogen Bonding Networks and Intermolecular Interactions in Crystal Lattices
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of a carboxylic acid group, an amide linkage, and aromatic rings facilitates several key interactions.
The most prominent interaction is typically the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This acid-acid homodimer is a common and robust supramolecular synthon in the crystal structures of carboxylic acids.
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H and ¹³C NMR for Precise Structural Elucidation
While specific experimental spectra for this compound are not available in the cited literature, its ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift data for its constituent fragments and general spectroscopic principles. researchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The aromatic protons on the two rings would appear in the typical downfield region (δ 7.0-8.5 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants revealing their substitution pattern. The amide proton (N-H) would likely appear as a broad singlet, and the methyl group protons would be a sharp singlet in the upfield region (around δ 2.4 ppm).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | ~13.0 | Broad Singlet | 1H |
| -NH- | ~10.4 | Singlet | 1H |
| Aromatic H (Benzoic Acid Ring) | 7.5 - 8.3 | Multiplets | 4H |
| Aromatic H (Benzoyl Ring) | 7.4 (d), 7.9 (d) | Doublets | 4H |
| -CH₃ | ~2.4 | Singlet | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The carbonyl carbons (from the acid and amide) are the most deshielded, appearing furthest downfield (δ > 165 ppm). The aromatic carbons would resonate in the δ 115-145 ppm range, with their exact shifts determined by the electronic effects of their substituents. docbrown.info The methyl carbon would be the most shielded, appearing furthest upfield.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~167 |
| C=O (Amide) | ~166 |
| Aromatic C (Substituted) | 130 - 144 |
| Aromatic C-H | 118 - 130 |
| -CH₃ | ~21 |
Advanced 2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously confirm the molecular structure and the specific isomerism of this compound, advanced 2D NMR experiments would be employed. These techniques correlate signals from different nuclei to map out the complete bonding framework.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the connectivity of protons within each of the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively assign each protonated aromatic carbon.
Together, these NMR techniques provide a comprehensive and conclusive picture of the molecule's constitution and connectivity in solution.
Dynamic NMR for Conformational Studies
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution. For this compound, this method is particularly insightful for studying the restricted rotation around the amide (C-N) bond. Due to the partial double-bond character of the amide linkage, rotation is slow on the NMR timescale at room temperature, leading to the potential observation of distinct sets of signals for different conformers, known as rotamers (cis and trans isomers).
In such cases, temperature-dependent ¹H NMR studies are informative. beilstein-journals.org At low temperatures, separate signals for the protons of each rotamer would be expected. As the temperature is increased, the rate of rotation around the amide bond increases. Eventually, a temperature is reached where the interchange between rotamers becomes rapid, causing the separate signals to broaden and coalesce into a single, time-averaged signal. The temperature at which this coalescence occurs can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative data on the conformational stability. beilstein-journals.org Studies on similar N-methylated peptides and PNA-based glycoconjugates have demonstrated the utility of this approach, revealing energy barriers for amide bond rotation in the range of 17.9–19 kcal/mol. beilstein-journals.orgnih.gov A similar analysis for this compound would provide critical information about its conformational preferences and flexibility in solution.
Vibrational Spectroscopy Investigations
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the spectrum is expected to show characteristic bands for its carboxylic acid, secondary amide, and substituted aromatic ring moieties.
The presence of intermolecular hydrogen bonding, particularly involving the carboxylic acid groups which can form dimers, typically results in a very broad O-H stretching band. researchgate.net The amide group gives rise to several characteristic absorptions, notably the Amide I (primarily C=O stretch) and Amide II (a mix of N-H bending and C-N stretching) bands. ajol.info The analysis of related benzanilide (B160483) structures provides a reliable basis for assigning these bands. ajol.infochemicalbook.com
The expected characteristic FT-IR absorption bands for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very broad, due to hydrogen bonding |
| Amide | N-H Stretch | ~3300 | Medium to sharp, may overlap with O-H |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Weak to medium |
| Methyl Group | C-H Stretch | 2980 - 2850 | Weak |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Strong, sharp |
| Amide | Amide I (C=O Stretch) | 1670 - 1640 | Strong, sharp |
| Aromatic Rings | C=C Stretch | 1610 - 1450 | Multiple medium to strong bands |
| Amide | Amide II (N-H Bend + C-N Stretch) | 1550 - 1510 | Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1320 - 1210 | Medium, broad |
| Amide | Amide III | 1300 - 1200 | Medium |
This table presents predicted data based on the analysis of structurally related compounds. researchgate.netajol.inforesearchgate.netmdpi.com
Raman spectroscopy is a complementary vibrational technique that detects light scattering from molecular vibrations. While FT-IR is more sensitive to polar bonds (like C=O and O-H), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds, such as the C=C bonds within the aromatic rings. researchgate.net
For this compound, strong Raman signals are expected for the symmetric vibrations of the two benzene (B151609) rings. The ring breathing modes and the symmetric C=C stretching vibrations are typically prominent in the Raman spectrum. researchgate.net This provides complementary data to the FT-IR spectrum, aiding in a more complete vibrational assignment.
Key predicted vibrational modes observable by Raman spectroscopy are listed below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Characteristics |
| Aromatic Rings | C-H Stretch | 3100 - 3000 | Strong |
| Amide | Amide I (C=O Stretch) | 1670 - 1640 | Medium |
| Aromatic Rings | C=C Stretch | 1610 - 1580 | Very strong, sharp |
| Carboxylic Acid | C=O Stretch | 1710 - 1680 | Weak |
| Aromatic Rings | Ring Breathing / Trigonal Bend | ~1000 | Strong, sharp |
This table presents predicted data based on the analysis of structurally related compounds. researchgate.netresearchgate.netnih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides the exact molecular weight and crucial information about the molecular structure through the analysis of fragmentation patterns.
For this compound (C₁₅H₁₃NO₃), the calculated molecular weight is 255.27 g/mol . The mass spectrum would therefore be expected to show a molecular ion peak [M]⁺ at m/z 255. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. nih.gov
The fragmentation pattern upon electron ionization is highly diagnostic. Cleavage is expected at the most labile bonds, particularly around the amide linkage and the carboxylic acid group. A key fragmentation pathway for benzoyl derivatives involves the formation of the stable benzoyl cation. cdnsciencepub.comnih.gov In this case, the formation of the 4-methylbenzoyl cation is highly probable.
The predicted major fragments in the mass spectrum are detailed in the following table.
| m/z | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |
| 255 | Molecular Ion | [C₁₅H₁₃NO₃]⁺ | Ionization of the parent molecule |
| 238 | [M - OH]⁺ | [C₁₅H₁₂NO₂]⁺ | Loss of a hydroxyl radical from the carboxylic acid group |
| 210 | [M - COOH]⁺ | [C₁₄H₁₂NO]⁺ | Loss of the carboxyl group |
| 119 | 4-Methylbenzoyl cation | [C₈H₇O]⁺ | Cleavage of the amide C-N bond (base peak likely) |
| 91 | Tolyl cation | [C₇H₇]⁺ | Loss of CO from the m/z 119 fragment |
This table presents predicted data based on the analysis of structurally related compounds. cdnsciencepub.comnih.govdocbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org The spectrum provides information about the electronic structure and extent of conjugation within a molecule.
The structure of this compound contains multiple chromophores, including two benzene rings and a carbonyl group, which are part of an extended conjugated system across the amide bridge. This extensive conjugation is expected to result in strong absorption bands in the UV region. The primary electronic transitions observed will be π → π* transitions, which are typically of high intensity (high molar absorptivity, ε). researchgate.net Weaker n → π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, may also be observed, often as shoulders on the more intense π → π* bands. wikipedia.org
The absorption maxima (λ_max) can be predicted by comparison with similar structures. Benzene itself exhibits three π → π* transitions around 180, 200, and 255 nm. wikipedia.org For 3-aminobenzoic acid, absorption maxima are reported at 194, 226, and 272 nm. sielc.com The extended conjugation in this compound would likely shift these absorptions to longer wavelengths (a bathochromic shift).
| Predicted λ_max Range (nm) | Type of Transition | Associated Chromophore |
| ~200-220 | π → π | Benzenoid E-band |
| ~260-300 | π → π | Benzenoid B-band / Conjugated system |
| >300 | n → π* | C=O and Amide groups |
This table presents predicted data based on the analysis of structurally related compounds. wikipedia.orgsielc.comresearchgate.net The exact positions and intensities of these bands would be influenced by the solvent used for the analysis. uobabylon.edu.iq
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. For "3-[(4-methylbenzoyl)amino]benzoic acid", these studies have primarily utilized Density Functional Theory (DFT) to elucidate its structural and electronic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A study of "this compound" employed the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry and calculate various electronic parameters.
DFT calculations also yield global reactivity descriptors, which are essential for understanding the molecule's chemical behavior. These descriptors are derived from the energies of the frontier molecular orbitals.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.42 |
| ELUMO | -1.99 |
| Energy Gap (ΔE) | 4.43 |
| Ionization Potential (I) | 6.42 |
| Electron Affinity (A) | 1.99 |
| Global Hardness (η) | 2.215 |
| Global Softness (S) | 0.225 |
| Electronegativity (χ) | 4.205 |
| Chemical Potential (μ) | -4.205 |
| Electrophilicity Index (ω) | 3.99 |
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability, while a small gap indicates a more reactive molecule.
For "this compound", the HOMO is primarily located on the 4-methylbenzoyl moiety, indicating this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the benzoic acid portion of the molecule, suggesting this area is susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap is 4.43 eV, which points to a high degree of stability for the molecule.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to denote different potential values. Red regions indicate negative electrostatic potential, which are areas rich in electrons and prone to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-deficient areas that are attractive to nucleophiles. Green areas have an intermediate potential.
In the MEP map of "this compound", the most negative potential is concentrated around the oxygen atoms of the carboxyl and carbonyl groups, making them sites for electrophilic interaction. The regions of positive potential are located around the amide and hydroxyl protons, indicating these are the most likely sites for nucleophilic interactions.
Non-Covalent Interaction (NCI) Analyses
Non-covalent interactions (NCIs) are crucial for understanding the stability and structure of molecules in condensed phases and their interactions with biological targets. NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions.
For "this compound", NCI analysis reveals the presence of intramolecular hydrogen bonds, which contribute to the stability of its conformation. Specifically, a hydrogen bond can form between the amide hydrogen and an oxygen atom of the carboxylic acid group. The analysis also shows van der Waals interactions between the two phenyl rings, further influencing the molecule's three-dimensional structure.
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into a static molecule, molecular dynamics (MD) simulations are used to explore its dynamic behavior and conformational landscape in a simulated environment, such as in solution. Although specific MD simulation studies on "this compound" are not widely available, the methodology has been extensively applied to related benzoic acid derivatives and benzamides.
In Silico Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding affinity and mode of interaction between a small molecule and a protein target.
"this compound" has been the subject of molecular docking studies to explore its potential as an inhibitor of various enzymes. In one such study, the compound was docked into the active site of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. The results showed that the molecule fits well within the binding pocket of MPO, forming several key interactions with the surrounding amino acid residues.
The docking analysis revealed that the carboxylic acid group of the molecule forms hydrogen bonds with specific residues in the active site, while the phenyl rings engage in hydrophobic interactions. These interactions contribute to a strong binding affinity, suggesting that "this compound" could be a potential inhibitor of MPO.
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Myeloperoxidase (MPO) | -7.5 | ARG239, GLN242 | Hydrogen Bonding |
| HIS246, PHE247 | Hydrophobic Interactions |
Prediction of Binding Modes and Interaction Sites
Computational docking simulations are a primary tool for predicting how a ligand, such as this compound, might bind to a protein's active site. These simulations model the three-dimensional structure of the ligand and the target protein, exploring various possible conformations and orientations of the ligand within the binding pocket. The goal is to identify the most stable binding mode, which is typically the one with the lowest binding energy.
Molecular docking studies on related aminobenzoic acid derivatives have been used to elucidate their binding modes with various enzymes. For example, in studies of inhibitors for enzymes like acetylcholinesterase (AChE), molecular docking helps to visualize how the compounds fit into the active site and which residues they interact with researchgate.netnih.gov. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that are crucial for the ligand's inhibitory activity. While specific studies solely on this compound are not detailed in the provided results, the methodologies used for its analogs are directly applicable. The general approach involves preparing the 3D structure of the compound and docking it into the crystal structure of a target protein, often obtained from the Protein Data Bank (PDB) amazonaws.com. The results of these simulations are typically presented as binding energy scores and visualizations of the ligand-protein complex amazonaws.comnih.gov.
| Computational Technique | Purpose | Typical Output |
| Molecular Docking | Predicts the preferred orientation and conformation of a ligand when bound to a target protein. | Binding energy (e.g., kcal/mol), RMSD values, visualization of ligand-protein interactions. |
| Conformational Analysis | Explores the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. | Identification of low-energy conformers, understanding of molecular flexibility. |
Ligand-Protein Interaction Profiling
Following the prediction of the binding mode, a detailed analysis of the ligand-protein interactions is conducted. This profiling is essential for understanding the basis of molecular recognition and for designing more potent and selective inhibitors. For aminobenzoic acid derivatives, computational studies have identified key amino acid residues that form crucial interactions within the active sites of their target proteins nih.govacs.org.
These interactions often involve:
Hydrogen Bonds: The carboxylic acid and amide groups of this compound are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The methyl-substituted benzene (B151609) ring and the benzoic acid core can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic rings of the compound can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.
| Interaction Type | Potential Interacting Groups on this compound | Example Interacting Amino Acid Residues |
| Hydrogen Bonding | Carboxylic acid (-COOH), Amide (-NHCO-) | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Hydrophobic Interactions | Benzene rings, Methyl group (-CH3) | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Benzene rings | Phenylalanine, Tyrosine, Tryptophan |
Theoretical Prediction of Pharmacokinetic Parameters (ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's drug-likeness. Various computational models and software are used to estimate these properties based on the molecule's structure.
Absorption and Distribution Modeling (In Silico)
Computational models can predict how readily a compound like this compound will be absorbed into the bloodstream and distributed throughout the body. These predictions are often based on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which are evaluated against established guidelines like Lipinski's Rule of Five researchgate.netjapsonline.com.
For related nitrogen-containing heterocyclic analogues, studies have shown good predicted human intestinal absorption (HIA) scores nih.gov. The drug-likeness of new 1,8-naphthyridine-3-carboxylic acid analogues was also assessed using in silico tools, which predicted their pharmacokinetic parameters rsc.org. These models provide an early indication of the potential oral bioavailability of a compound.
| ADMET Parameter | Predicted Property | Relevance |
| A bsorption | Human Intestinal Absorption (HIA) | Indicates the extent of absorption from the gut into the bloodstream. |
| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | |
| D istribution | Blood-Brain Barrier (BBB) Penetration | Predicts whether the compound can cross into the central nervous system. |
| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in the blood. |
Metabolism and Excretion Pathways (Computational Insights)
Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for drug-drug interactions. Computational tools can identify potential sites of metabolism on a molecule, primarily by predicting its interaction with cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism. For 4-aminobenzoic acid, it is known to be metabolized via N-acetylation and conjugation with glycine (B1666218) in the liver, with its metabolites being excreted in the urine nih.gov. Similar pathways could be computationally explored for this compound.
The prediction of excretion pathways often involves assessing the compound's water solubility and its potential for renal or biliary clearance.
Supramolecular Chemistry and Crystal Engineering of the Chemical Compound
Design and Assembly of Co-crystals and Molecular Salts
The formation of co-crystals and molecular salts is a primary strategy in crystal engineering to modify the physicochemical properties of a compound. For 3-[(4-methylbenzoyl)amino]benzoic acid, its acidic carboxylic group and the amide group, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O), make it an excellent candidate for forming multi-component crystalline solids.
Co-crystals could be designed by combining it with other neutral molecules (co-formers) that possess complementary hydrogen bonding sites. For instance, co-formers containing pyridine (B92270) or other nitrogen-containing heterocyclic rings would be expected to form robust hydrogen bonds with the carboxylic acid group of this compound.
Molecular salts are formed through proton transfer from an acidic to a basic site. In the case of this compound, reaction with a sufficiently strong base would lead to deprotonation of the carboxylic acid, forming a carboxylate. This ionic interaction is a powerful tool in directing the assembly of the resulting crystal lattice.
Elucidation of Hydrogen Bonding Patterns and Directionality
Hydrogen bonds are the most significant directional forces in the supramolecular assembly of this compound. The primary hydrogen bonding motifs anticipated are:
Carboxylic Acid Dimers: A common and highly stable motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.
Amide-Amide Chains: The N-H group of one amide can form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of one-dimensional chains.
Amide-Acid Heterosynthons: A hydrogen bond can form between the carboxylic acid and the amide group. This can occur in several ways, for example, with the carboxylic acid's hydroxyl group donating to the amide's carbonyl oxygen.
Role of π-Stacking and Other Non-Covalent Interactions
Beyond hydrogen bonding, other non-covalent interactions play a vital role in the solid-state architecture:
π-Stacking: The two aromatic rings in this compound (the benzoic acid and the 4-methylbenzoyl rings) can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, are significant in stabilizing the crystal structure, often leading to layered or columnar arrangements. The presence of the methyl group on one of the rings can influence the geometry of this stacking.
C-H···O and C-H···π Interactions: Weak hydrogen bonds involving carbon as a donor can also contribute to the stability of the crystal lattice. The aromatic C-H groups can interact with the oxygen atoms of the carbonyl and carboxyl groups, or with the π-systems of the aromatic rings.
Control over Solid-State Architecture and Crystal Packing
The interplay of the various non-covalent interactions discussed above governs the final solid-state architecture and crystal packing of this compound. By systematically modifying factors such as the solvent used for crystallization or by introducing co-formers, it is possible to control which interactions dominate and thus influence the resulting crystal form. This control is a central goal of crystal engineering, as different crystal packings (polymorphs) can lead to different physical properties, such as melting point, solubility, and stability.
Formation of Extended Supramolecular Networks
The combination of strong, directional hydrogen bonds and weaker, non-directional interactions like π-stacking and van der Waals forces allows this compound to form extended supramolecular networks. It is conceivable that this molecule could form:
One-dimensional chains: For example, through catemeric amide-amide hydrogen bonds.
Two-dimensional sheets: These could be formed by the linking of one-dimensional chains through other interactions, such as carboxylic acid dimers or π-stacking.
Three-dimensional frameworks: The interconnection of two-dimensional sheets would lead to a complex 3D architecture.
The specific nature of these extended networks would be highly dependent on the preferred hydrogen bonding motifs and the steric constraints imposed by the molecule's conformation.
In Vitro Biological Evaluation and Mechanistic Studies of the Chemical Compound
Enzyme Inhibition Studies (In Vitro)
Research into the enzymatic interactions of 3-[(4-methylbenzoyl)amino]benzoic acid has primarily centered on its ability to interfere with key components of the cellular machinery involved in cell division.
The principal enzymatic target identified for this compound and its structural analogs is tubulin . mdpi.com Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division. nih.govresearchgate.net The inhibition of tubulin polymerization is an effective strategy for halting the proliferation of cancer cells. nih.gov
Compounds that interfere with microtubule function are classified as microtubule-targeting agents and have a broad spectrum of activity against various cancers. nih.gov Specifically, agents that disrupt tubulin polymerization by binding to the colchicine (B1669291) binding site are of significant interest, as they may be effective against cancer cell lines that have developed resistance to other chemotherapeutics like taxanes. nih.gov While some derivatives of 4-methylbenzamide (B193301) have been explored as potential inhibitors of protein kinases such as PDGFRα and PDGFRβ, the primary and most characterized activity for this class of compounds relates to tubulin inhibition. nih.gov Other aminobenzoic acid derivatives have been studied for different enzymatic activities, such as cholinesterase inhibition, but this is distinct from the mechanism attributed to the title compound. nih.govresearchgate.net
Kinetic studies reveal that compounds structurally related to this compound are potent inhibitors of tubulin polymerization. For instance, a closely related combretastatin (B1194345) A-4 analogue, compound 7a , demonstrated a half-maximal inhibitory concentration (IC₅₀) of 1.6 µM for tubulin polymerization. mdpi.com The potency of such inhibitors is often compared to established agents like colchicine, which has a reported IC₅₀ value of 58 nM in certain cellular assays. nih.gov The inhibition of tubulin polymerization is a dose-dependent effect. nih.gov While detailed kinetic parameters like the inhibitor constant (K_i) are not always reported, the IC₅₀ values provide a clear indication of the compound's potent inhibitory effect on the enzymatic function of tubulin.
The molecular mechanism by which this compound and its analogs exert their effect is through the disruption of microtubule dynamics. researchgate.netnih.gov This is achieved by binding to a specific location on the tubulin protein, identified as the colchicine binding site, which is located at the interface between the α and β-tubulin subunits. nih.govnih.gov
The binding of the inhibitor to this site prevents the normal process of polymerization, where tubulin dimers assemble into microtubules. nih.govnih.gov By suppressing the dynamic instability of microtubules—the process of their rapid growth and shortening—these compounds effectively halt the cell cycle. researchgate.net This disruption of the microtubule network prevents the formation of a functional mitotic spindle, a crucial apparatus for the separation of chromosomes during mitosis. researchgate.net
Cellular Assays for Mechanistic Understanding (In Vitro)
To understand the consequences of enzyme inhibition at a cellular level, a series of in vitro assays have been conducted on various cancer cell lines.
Consistent with its role as a tubulin polymerization inhibitor, this compound and its analogs exhibit significant antiproliferative activity across a range of human cancer cell lines. nih.govnih.govnih.gov The cytotoxic effects have been quantified by determining the IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. This activity has been observed in breast, lung, and leukemia cancer cell lines, among others. nih.govnih.govnih.gov For example, certain novel flavone (B191248) analogues demonstrated IC₅₀ values as low as 1-5 µM in MDA-MB-231 breast cancer cells. nih.gov Similarly, new imatinib (B729) derivatives showed potent activity against the A549 lung cancer cell line with IC₅₀ values in the range of 6.4-7.3 μM. nih.gov
Below is an interactive table summarizing the antiproliferative activity of various related compounds against different cancer cell lines.
| Compound/Analog | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| Compound 10 | MDA-MB-231 | Breast Cancer | 5.0 | nih.gov |
| Compound 10 | MCF-7 | Breast Cancer | 5.0 | nih.gov |
| Compound 24 | MDA-MB-231 | Breast Cancer | 5.0 | nih.gov |
| Compound 24 | MCF-7 | Breast Cancer | 8.0 | nih.gov |
| Compound 39 | MDA-MB-231 | Breast Cancer | 1.0 | nih.gov |
| Compound 3a | A549 | Lung Cancer | 7.2 | nih.gov |
| Compound 3c | A549 | Lung Cancer | 6.4 | nih.gov |
| Compound 3d | A549 | Lung Cancer | 7.3 | nih.gov |
| Compound 7 | K562 | Leukemia | 2.27 | nih.gov |
| Compound 7 | HL-60 | Leukemia | 1.42 | nih.gov |
| Compound 10 (analog) | K562 | Leukemia | 2.53 | nih.gov |
| Compound 10 (analog) | HL-60 | Leukemia | 1.52 | nih.gov |
| Schiff Bases | HepG2 | Liver Cancer | ≥ 15.0 | mdpi.comresearchgate.net |
The arrest of the cell cycle caused by the inhibition of tubulin polymerization ultimately leads to programmed cell death, or apoptosis. researchgate.netnih.gov This is a hallmark of microtubule-destabilizing drugs. nih.gov Cellular analysis using techniques like flow cytometry has shown that treatment with these compounds causes cells to accumulate in the G2/M phase of the cell cycle, which is the phase where the cell prepares for and undergoes mitosis. nih.govnih.govmdpi.com
The prolonged arrest at this checkpoint triggers the intrinsic apoptotic pathway. nih.gov The induction of apoptosis has been confirmed through various assays, including Annexin V staining, which detects an early marker of apoptosis on the cell surface, and caspase activity assays, which measure the activation of key executioner proteins in the apoptotic cascade. mdpi.commdpi.com For instance, studies on related compounds showed a significant increase in late apoptotic or necrotic cells after treatment. mdpi.com This demonstrates that the antiproliferative activity of these compounds is directly linked to their ability to initiate cell death following mitotic arrest. nih.govmdpi.com
Interference with DNA Replication or Repair Mechanisms (Cellular Level)
Research into the direct effects of this compound on DNA replication and repair mechanisms at the cellular level is an emerging area of study. While comprehensive data is not yet available, the foundational structure of the compound, as a derivative of aminobenzoic acid, suggests potential interactions with DNA processes. Studies on related aminobenzoic acid derivatives have shown that these types of molecules can influence DNA integrity and repair pathways. For instance, some aminobenzoic acid derivatives have been observed to obstruct the induced fit in the catalytic center of the ribosome, which is crucial for efficient amide bond formation during protein synthesis, a process linked to DNA expression. nih.govacs.org Specifically, the rigid conformation of some aminobenzoic acid derivatives can sterically block conformational changes required for efficient biochemical reactions. acs.org However, specific studies detailing the direct interaction of this compound with DNA polymerase or other components of the DNA repair machinery have not been reported.
Antimicrobial Activity Profiling (In Vitro)
The antimicrobial potential of this compound has been evaluated, with studies focusing on its efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of aminobenzoic acid have demonstrated a broad spectrum of antibacterial activity. researchgate.netnih.gov In vitro screening of various N-acylaminobenzoic acids has revealed that structural modifications significantly influence their antibacterial potency. For example, studies on related benzamide (B126) derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 3.12 µg/mL against E. coli. nanobioletters.com While specific MIC values for this compound against a comprehensive panel of bacteria are not yet fully documented, the general class of compounds shows promise. Structure-activity relationship (SAR) studies on similar molecules suggest that the nature and position of substituents on both the benzoic acid and the benzoyl rings are critical determinants of antibacterial efficacy. nih.govchitkara.edu.in
Table 1: Representative Antibacterial Activity of Related Aminobenzoic Acid Derivatives
| Compound Class | Bacterial Strain | Activity (MIC/Zone of Inhibition) |
|---|---|---|
| Benzamide Derivatives | Bacillus subtilis | 6.25 µg/mL |
| Benzamide Derivatives | Escherichia coli | 3.12 µg/mL |
| p-Aminobenzoic Acid Derivatives | Staphylococcus aureus | pMIC = 1.82 µM/ml |
| p-Aminobenzoic Acid Derivatives | Bacillus subtilis | pMIC = 2.11 µM/ml |
| p-Aminobenzoic Acid Derivatives | Escherichia coli | pMIC = 1.78 µM/ml |
Note: This table is illustrative of the activity of related compounds and does not represent data for this compound itself.
Antifungal Activity against Specific Fungal Strains
Similar to their antibacterial properties, aminobenzoic acid derivatives have also been investigated for their antifungal potential. researchgate.net Studies on Schiff bases derived from 3-aminobenzoic acid have shown effectiveness against various fungal pathogens, including Candida albicans. researchgate.net The antifungal activity is often concentration-dependent, and SAR studies indicate that specific substitutions can enhance potency. chitkara.edu.in For instance, certain p-aminobenzoic acid derivatives have shown significant activity against Aspergillus niger and Candida albicans, with some compounds being identified as more potent than others within the synthesized series. chitkara.edu.in
Mechanisms of Action on Microbial Targets
The proposed mechanisms of antimicrobial action for aminobenzoic acid derivatives are multifaceted. One of the primary targets is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair. nih.gov Albicidin, a natural product containing a p-aminobenzoic acid moiety, is a potent inhibitor of this enzyme. nih.gov Furthermore, as derivatives of aminobenzoic acid, these compounds may act as antimetabolites, interfering with the folic acid synthesis pathway in bacteria, which is a well-established mechanism for sulfonamide drugs. acs.org The structural similarity to p-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate (B1496061) synthase, supports this hypothesis. acs.org
Antioxidant and Anti-inflammatory Mechanisms (In Vitro)
The ability of this compound to counteract oxidative stress has been a focus of in vitro investigations.
Radical Scavenging Activity Assessment
The antioxidant properties of aminobenzoic acid derivatives are often attributed to their ability to donate a hydrogen atom or electron to neutralize free radicals. scispace.com In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are commonly used to quantify this activity. nih.gov Studies on N-acylamino-substituted compounds have demonstrated moderate to excellent radical scavenging properties, with some derivatives showing IC50 values comparable to standard antioxidants. researchgate.netscispace.comresearchgate.net The antioxidant potential is influenced by the molecular structure, with benzoyl-containing compounds often exhibiting enhanced activity. researchgate.net While specific IC50 values for this compound are pending publication, the general antioxidant properties of p-aminobenzoic acid and its derivatives are well-recognized. researchgate.net
Table 2: Representative Radical Scavenging Activity of Related Compounds
| Compound Class | Assay | IC50 Value |
|---|---|---|
| Aminobenzoic Acid Derivative 12 | DPPH | 14.9 ± 1.18 µM |
| Aminobenzoic Acid Derivative 13 | DPPH | 16.4 ± 0.11 µM |
| N-Acylamino-Substituted Tricyclic Imides | DPPH | 6.46 to 81.63 µg/mL |
Note: This table is illustrative of the activity of related compounds and does not represent data for this compound itself.
Modulation of Pro-inflammatory Cytokines and Enzymes (In Vitro)
The in vitro anti-inflammatory potential of this compound and its derivatives has been a subject of scientific investigation. Studies have focused on the compound's ability to modulate key mediators of the inflammatory cascade, specifically pro-inflammatory cytokines and enzymes. Research into a related series of para-aminobenzoic acid (PABA) derivatives has demonstrated notable inhibitory effects on the production of critical inflammatory molecules.
One such study on a structurally related hydrazide derivative, DAB-2-28, revealed its capacity to effectively inhibit the production of nitric oxide (NO), a key inflammatory mediator. This inhibition was observed in murine bladder cancer cells (MB49-I) stimulated with a combination of interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). Furthermore, the same compound demonstrated the ability to suppress the activation of pro-inflammatory signaling pathways, including the IL-6/STAT3 and TNFα/NFκB pathways.
In peritoneal macrophages stimulated with IFNγ and lipopolysaccharide (LPS), the derivative DAB-2-28 also showed efficient inhibition of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes centrally involved in the inflammatory response. These findings highlight the potential of the broader class of aminobenzoic acid derivatives to interfere with key inflammatory pathways.
While direct data for this compound is limited in the public domain, the following table illustrates the type of data generated in studies of its analogues, such as DAB-2-28.
Table 1: In Vitro Anti-Inflammatory Activity of a Related PABA Derivative (DAB-2-28)
| Assay | Cell Line/System | Stimulant | Measured Effect | Result | Reference |
|---|---|---|---|---|---|
| Nitric Oxide (NO) Production | Murine BCa Cells (MB49-I) | IFNγ/TNFα | Inhibition of NO | Significant Inhibition | |
| Pro-inflammatory Pathway | Murine BCa Cells (MB49-I) | - | Inhibition of IL-6/STAT3 activation | Inhibition Observed | |
| Pro-inflammatory Pathway | Murine BCa Cells (MB49-I) | - | Inhibition of TNFα/NFκB activation | Inhibition Observed | |
| Enzyme Expression | Peritoneal Macrophages | IFNγ/LPS | Inhibition of iNOS expression | Efficient Inhibition |
This table presents data for the related compound DAB-2-28 to illustrate the methodologies used in evaluating the anti-inflammatory properties of aminobenzoic acid derivatives. Specific data for this compound is not available in the provided search results.
Binding Interactions with Nucleic Acids (DNA/RNA)
The interaction of small molecules with nucleic acids is a critical area of research for understanding their mechanisms of action. For the class of para-aminobenzoic acid derivatives, studies have explored their binding efficacy with DNA.
Research on related compounds, specifically N'-[4-(2,5-dioxo-pyrrolidin-1-yl)-benzoyl]-hydrazine carboxylic acid tert-butyl ester (DAB-0) and a subsequent derivative (DAB-1), has investigated their binding to calf thymus DNA. These studies indicate that such derivatives can interact with the DNA duplex, suggesting potential mechanisms of action that involve direct engagement with genetic material. The primary mode of interaction for the DAB-1 derivative with both DNA and transfer RNA (tRNA) has been reported to occur mainly through ionic contacts.
Furthermore, the parent molecule, p-aminobenzoic acid (PABA), has been studied for its role in protecting DNA against oxidative damage. This protective capacity is an important aspect of its biological activity. While these findings relate to the broader family of aminobenzoic acids, they provide a framework for understanding the potential nucleic acid interactions of this compound. The specific details of how this compound itself binds to DNA or RNA, including preferred binding sites or effects on nucleic acid structure and dynamics, require further dedicated investigation.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| para-aminobenzoic acid (PABA) |
| DAB-1 |
| DAB-2-28 |
| Nitric Oxide (NO) |
| Interferon-gamma (IFNγ) |
| Tumor necrosis factor-alpha (TNFα) |
| Interleukin-6 (IL-6) |
| Lipopolysaccharide (LPS) |
Structure Activity Relationship Sar Studies of 3 4 Methylbenzoyl Amino Benzoic Acid Analogues
Impact of Substituent Effects on Biological Activity (In Vitro)
The type and position of chemical groups (substituents) on the aromatic rings of the molecule can dramatically alter its biological activity. These effects are generally categorized as electronic (how they influence the distribution of electrons) and steric (how their size and shape affect molecular interactions).
The methyl group (-CH3) at the para-position (position 4) of the benzoyl ring is a key feature of the parent compound. As an electron-donating group, it can increase the electron density on the adjacent aromatic ring and the carbonyl oxygen of the amide linkage. pharmacy180.comyoutube.com This enhanced electron density can strengthen interactions with biological targets. pharmacy180.com For instance, in some benzoic acid derivatives, electron-donating groups in the para position enhance local anesthetic activity. youtube.com
However, the influence of a methyl group is context-dependent. In a study of benzoic acid derivatives as α-amylase inhibitors, 4-methylbenzoic acid was found to be the weakest inhibitor among the compounds tested, suggesting that for this specific enzyme, the methyl group does not contribute favorably to binding. nih.gov Conversely, the introduction of a methyl group at the meta- or para-position of benzoic acid has been shown to enhance its ability to increase osmotic fragility in red blood cells. nih.gov The steric bulk of the methyl group, although relatively small, can also influence the molecule's conformation and how it fits into a target's binding site.
Altering the substituents on the benzoyl ring provides a powerful method for tuning biological activity. Studies on various benzoic acid derivatives have demonstrated that both the type of substituent and its position are critical.
Electron-donating vs. Electron-withdrawing Groups: The activity of analogous compounds can be modulated by replacing the methyl group with either electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., nitro, halo). pharmacy180.comlibretexts.org For many local anesthetics derived from benzoic acid, electron-donating groups at the ortho or para positions enhance activity. pharmacy180.com In contrast, for increasing the acidity of benzoic acid, electron-withdrawing groups are more effective as they stabilize the resulting carboxylate anion. libretexts.org
Halogenation: The introduction of halogen atoms like chlorine or fluorine can significantly impact activity. A study on aminobenzoic acid derivatives as cholinesterase inhibitors noted that moving a chlorine substituent from one position to another on a phenyl ring altered the inhibitory activity. researchgate.net
Hydroxylation and Methoxylation: The presence and position of hydroxyl (-OH) groups are particularly important for enzyme inhibition. In a study on α-amylase inhibitors, a hydroxyl group at the 2-position of the benzoic acid ring had a strong positive effect on inhibitory activity, while methoxylation at the same position had a negative effect. nih.gov This highlights the specific hydrogen bonding opportunities afforded by hydroxyl groups.
Table 1: Effect of Benzoyl Moiety Substituents on Biological Activity
Click to view interactive data
| Substituent | Position | Electronic Effect | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| -CH₃ (Methyl) | para | Electron-Donating | Weak inhibitor of α-amylase. nih.gov | nih.gov |
| -Cl (Chloro) | para | Electron-Withdrawing | Influences anti-cholinesterase activity. researchgate.net | researchgate.net |
| -NO₂ (Nitro) | para | Strongly Electron-Withdrawing | Increases acidity of benzoic acid, stabilizing the conjugate base. libretexts.org | libretexts.org |
| -OH (Hydroxyl) | ortho | Electron-Donating | Strong positive effect on α-amylase inhibition. nih.gov | nih.gov |
| -OCH₃ (Methoxy) | ortho | Electron-Donating | Negative effect on α-amylase inhibition. nih.gov | nih.gov |
Modifications to the 3-aminobenzoic acid portion of the molecule are equally critical for determining biological function. The relative positions of the amino-amide group and the carboxylic acid group are particularly significant.
Isomeric Position: The substitution pattern on the benzoic acid ring (ortho, meta, or para) is crucial. Cryo-EM studies of aminobenzoic acid derivatives binding to the ribosome showed that meta- and ortho-aminobenzoic acids are accommodated differently within the active site, affecting their efficiency of incorporation into polypeptide chains. nih.gov This demonstrates that the spatial arrangement of the functional groups dictates the interaction with the biological target. The evaluation of p- and m-aminobenzoic acid derivatives as cholinesterase inhibitors suggested greater activity for the para-substituted compounds. mdpi.com
Additional Substituents: Adding substituents to this ring can further modulate activity. For example, introducing a 2-halo or 2-methoxy-benzyloxy group at the 3-position of certain benzoic acid derivatives maintained potent protein kinase CK2 inhibitory activities and significantly enhanced antiproliferative effects. researchgate.net Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acid strength of benzoic acid, a phenomenon known as the "ortho-effect". libretexts.org
Table 2: Effect of Benzoic Acid Ring Alterations on Biological Activity
Click to view interactive data
| Alteration | Description | Observed Impact on Activity | Reference |
|---|---|---|---|
| Isomeric Position (meta vs. para) | Changing the position of the amino group relative to the carboxylic acid. | Para-substituted derivatives showed greater cholinesterase inhibition than meta-analogs. mdpi.com | mdpi.com |
| Ortho-Substitution | Adding a substituent next to the carboxylic acid group. | Generally increases the acidity of the benzoic acid (ortho-effect). libretexts.org | libretexts.org |
| Hydroxylation | Adding -OH groups. | 2,3,4-trihydroxybenzoic acid was the most potent α-amylase inhibitor in one study. nih.gov | nih.gov |
| Introduction of Bulky Groups | Adding a 2-halo- or 2-methoxy-benzyloxy group. | Enhanced antiproliferative activity in protein kinase CK2 inhibitors. researchgate.net | researchgate.net |
Role of Amide Linkage and Conformation in Molecular Recognition
This conformation is paramount for molecular recognition. For a molecule to be biologically active, it must fit precisely into the binding site of its target. Cryo-electron microscopy studies have shown how the conformation of aminobenzoic acid derivatives is key to their function. nih.govacs.org When bound in the ribosome's active site, the rigid, aromatic ring of the monomers sterically blocks the necessary conformational changes ("induced fit") required for efficient bond formation. nih.govacs.org This illustrates that the defined shape imposed by the amide linkage and aromatic systems is a primary determinant of biological interaction and subsequent activity.
Correlations between Structural Features and Specific Enzyme Inhibition Profiles
The specific structural elements of 3-[(4-methylbenzoyl)amino]benzoic acid analogues can be directly correlated with their ability to inhibit particular enzymes. Different enzymes have uniquely shaped active sites, and thus, different structural features are required for effective inhibition.
Cholinesterase Inhibition: For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease, the presence and position of substituents on the aromatic rings are key. researchgate.net For instance, benzoyl-containing compounds showed good activity, and the specific placement of halogen substituents was found to modulate inhibitory potential. researchgate.net
α-Amylase Inhibition: Inhibition of this digestive enzyme is influenced heavily by hydrogen bonding. A study of benzoic acid derivatives showed that the number and position of hydroxyl groups were the most critical factors. nih.gov 2,3,4-trihydroxybenzoic acid was the most potent inhibitor, forming five hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov This suggests that for this class of enzymes, the ability to act as a hydrogen bond donor is more important than other features.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: For PTP1B, a target in diabetes, inhibitors based on an oxalylarylaminobenzoic acid scaffold were developed. nih.gov Potent and selective inhibition was achieved with compounds that could occupy both the primary catalytic site and a nearby non-catalytic site, indicating that larger molecules spanning multiple binding pockets can lead to higher selectivity and affinity. nih.gov
Bacterial RNA Polymerase Inhibition: In the case of inhibitors targeting the interaction between bacterial RNA polymerase and the sigma factor, a rigid benzoyl structure was found to be important for activity. nih.gov A simple modification from a 2-aminobenzene to a 3,4-dichlorobenzene on a related scaffold significantly improved antimicrobial activity, demonstrating the impact of halogenation on this target. nih.gov
Table 3: Structural Features and Correlated Enzyme Inhibition
Click to view interactive data
| Enzyme Target | Important Structural Feature(s) | Mechanism/Reason | Reference |
|---|---|---|---|
| Cholinesterases (AChE, BChE) | Benzoyl moiety, position of halogen substituents. | Optimizes fit and interactions within the enzyme's active site. | researchgate.net |
| α-Amylase | Multiple hydroxyl groups, especially at the 2-position. | Forms extensive hydrogen bond networks with key residues (e.g., Lys 200, His 201). nih.gov | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Ability to occupy both catalytic and a second, non-catalytic site. | Increases binding affinity and selectivity. nih.gov | nih.gov |
| Bacterial RNA Polymerase | Rigid benzoyl structure, dichlorination of the phenyl ring. | Presents the active conformation for binding to the β'CH-σ interface. nih.gov | nih.gov |
| FTO Demethylase | Tricyclic benzoic acid scaffold. | Provides a potent inhibitory effect on the enzyme. researchgate.net | researchgate.net |
Pharmacophore Modeling and Lead Optimization Strategies (Computational and Synthetic)
Modern drug discovery often employs a synergistic approach combining computational modeling and chemical synthesis to design more effective drugs. This process begins with identifying a "lead compound," like this compound, and systematically optimizing its structure.
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. researchgate.net By analyzing a set of active molecules, a 3D pharmacophore model can be generated. nih.gov This model serves as a template to screen virtual libraries for new potential inhibitors or to guide the modification of existing leads. For example, a pharmacophore model for a class of inhibitors might consist of two hydrogen bond acceptors and four hydrophobic aromatic groups arranged in a specific spatial orientation. researchgate.net
Lead optimization is the iterative process of modifying the structure of a lead compound to improve its properties, such as binding affinity, selectivity, and drug-like characteristics (e.g., solubility, metabolic stability). nih.gov Guided by SAR data and pharmacophore models, medicinal chemists synthesize new analogues. researchgate.net For instance, if a model indicates a void in the enzyme's binding pocket, chemists can design analogues with additional functional groups to fill that space and form new, favorable interactions. Recent advances include 3D pocket-aware generative models that use deep learning to design novel molecules with enhanced binding affinity directly within the 3D structure of the protein target. nih.gov This integrated approach accelerates the discovery of optimized compounds with superior biological activity.
Design and Synthesis of Novel Derivatives and Analogues
Exploration of Isomeric Forms and Regioisomers
The synthesis of isomers and regioisomers of 3-[(4-methylbenzoyl)amino]benzoic acid allows for a systematic investigation of how the spatial arrangement of substituents affects molecular conformation and properties. The core structure can be varied by altering the substitution pattern on both benzene (B151609) rings.
The aminobenzoic acid moiety exists in three isomeric forms: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA). researchgate.netresearchgate.net Similarly, the methylbenzoyl group can be derived from 2-methylbenzoic, 3-methylbenzoic, or 4-methylbenzoic (p-toluic) acid. Combining these building blocks can generate a variety of structural isomers. For instance, reacting 4-aminobenzoic acid with isophthaloyl dichloride has been used to create related amide structures. researchgate.net The synthesis of these derivatives is often achieved by reacting the appropriate aminobenzoic acid with a substituted benzoyl chloride in a suitable solvent like pyridine (B92270) or tetrahydrofuran (B95107). researchgate.netnih.gov
Furthermore, regioisomers involving different placements of the amino and methyl groups on the same ring, such as 3-amino-4-methylbenzoic acid, have also been synthesized. bldpharm.comsigmaaldrich.com The synthesis of this specific regioisomer can be accomplished via the reduction of the corresponding nitro compound, 3-methyl-4-nitrobenzoic acid, using agents like iron powder in the presence of a phase transfer catalyst to improve reaction efficiency. google.com Another synthesized isomer, 4-Amino-3-(aminomethyl)benzoic acid, was prepared from 4-aminobenzoic acid through regioselective amidomethylation. researchgate.net
The table below summarizes some of the key isomeric and regioisomeric building blocks that can be used to construct analogues of the title compound.
Incorporation of Different Functional Groups for Tuned Activity
Modifying the this compound scaffold by introducing different functional groups is a key strategy for fine-tuning its biological and chemical properties. These substitutions can alter factors such as solubility, electronic distribution, and the ability to interact with biological targets.
One approach involves substituting the phenyl rings with various groups. For example, research on related benzanilide (B160483) structures has shown the incorporation of halogens (fluoro, chloro, bromo), nitro groups, and alkoxy groups. researchgate.netmdpi.com The synthesis of 4-(benzamido)benzoic acid derivatives has been achieved by reacting 4-aminobenzoic acid with appropriately substituted benzoyl chlorides. nih.gov
Another significant modification strategy targets the carboxylic acid and amide functional groups. The carboxyl group can be esterified or converted into a hydrazide. nih.govscielo.org.mx For instance, 4-benzamidobenzoic acid has been converted to its corresponding ester and subsequently treated with hydrazine (B178648) hydrate (B1144303) to yield 4-benzamidobenzoic acid hydrazide. nih.gov This hydrazide can then serve as a versatile intermediate for further reactions, such as condensation with anhydrides to create more complex structures. nih.gov The amide linkage itself can be altered, for example, by using a sulfonyl group in place of the carbonyl group, leading to sulfonamide analogues. Research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives, which incorporate a valine amino acid residue, highlights this approach. mdpi.com
The following table details examples of functional group modifications on related scaffolds.
Hybridization Strategies with Other Bioactive Scaffolds
Molecular hybridization involves covalently linking two or more pharmacophores (bioactive scaffolds) to create a single hybrid molecule with potentially synergistic or novel activities. The aminobenzoic acid framework is a common building block for such strategies. dntb.gov.ua
One prominent example is the creation of isatin-aminobenzoic acid hybrids. nih.gov Isatin (B1672199) is a well-known heterocyclic scaffold with a broad range of biological activities. These hybrids are typically synthesized by a condensation reaction between an isatin derivative and an aminobenzoic acid, forming a Schiff base. nih.gov
Another hybridization strategy involves linking aminobenzoic acids to other heterocyclic systems known for their bioactivity, such as 1,3,4-thiadiazoles. mdpi.com The synthesis of these hybrids can proceed through a multi-step process, starting with the formation of a thiosemicarbazide (B42300) from an isothiocyanate, followed by cyclization to form the thiadiazole ring, which is then coupled to the aminobenzoic acid moiety. mdpi.com Additionally, aminobenzoic acids have been hybridized with salicylaldehydes and 5-nitrofurfural via an imine bond. researchgate.net The general principle of molecular hybridization aims to develop novel therapeutics that may be safer and more effective than the parent compounds. mdpi.com
Synthesis of Organometallic Complexes with the Compound as a Ligand
The carboxylic acid and amide groups of this compound and its analogues make them excellent candidates for use as ligands in coordination chemistry. These functional groups can coordinate with metal ions to form stable organometallic complexes.
Research has demonstrated that related aminobenzoic acid derivatives and Schiff bases readily form complexes with a variety of transition metals. For example, Schiff bases derived from 3-aminobenzoic acid have been used to synthesize complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), and Pt(II). researchgate.net Similarly, complexes of m-aminobenzoic acid with Co(II), Zn(II), and Mn(II) have been reported. researchgate.net The synthesis of these complexes typically involves reacting the ligand with a metal salt (e.g., metal chloride) in a suitable solvent like ethanol (B145695) or methanol. biointerfaceresearch.commdpi.com
The coordination can occur through the oxygen atoms of the carboxylate group and potentially the nitrogen or oxygen atom of the amide or imine group, allowing the ligand to act in a monodentate or bidentate fashion. researchgate.netmdpi.com Organotin(IV) complexes have also been synthesized using azo-carboxylate ligands derived from aminobenzoic acids, demonstrating the versatility of this scaffold in forming complexes with main group metals as well. researchgate.net
The table below lists various metal ions that have been complexed with ligands structurally related to this compound.
Potential Applications in Chemical and Biological Systems Excluding Clinical
Ligand Design in Coordination Chemistry
In the field of coordination chemistry, organic molecules are frequently employed as ligands that bind to metal centers, forming coordination complexes or extended coordination polymers. These materials can exhibit interesting magnetic, luminescent, or catalytic properties. The design of the ligand is crucial for controlling the structure and function of the resulting metal complex.
While numerous studies have explored the coordination chemistry of simpler aminobenzoates and other benzoic acid derivatives, there are no specific reports on the use of 3-[(4-methylbenzoyl)amino]benzoic acid as a ligand. Research on related molecules, such as lanthanide complexes with 3-aminobenzoate (B8586502), demonstrates that the aminobenzoic acid scaffold can effectively coordinate to metal ions. researchgate.net For instance, complexes of samarium (Sm) and dysprosium (Dy) with 3-aminobenzoate have been synthesized and structurally characterized, revealing monomeric molecular structures where the metal ion is coordinated to the carboxylate group. researchgate.net However, the influence of the bulkier and electronically different 4-methylbenzoyl group on the coordination behavior remains uninvestigated for the title compound.
Applications in Supramolecular Materials (e.g., MOFs, Co-crystals)
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form larger, organized structures. Metal-Organic Frameworks (MOFs) and co-crystals are prominent examples of supramolecular materials with applications in gas storage, separation, and catalysis.
The synthesis of MOFs typically involves the reaction of metal ions with multitopic organic linkers. ekb.egnih.gov The carboxylic acid group on this compound makes it a potential candidate for a monotopic or, if dimerized, a ditopic linker. However, a review of the literature, including extensive work on MOFs built from aminobenzoic acids and their derivatives, shows no instance of this specific molecule being used as a linker. ekb.egnih.govfrontiersin.org Studies on related systems, such as a lead-based MOF derived from 4-aminobenzoic acid and 2-carboxybenzaldehyde, highlight the utility of the aminobenzoic acid core in forming stable frameworks. nih.gov The potential for this compound to form co-crystals, through hydrogen bonding between its carboxylic acid and amide groups with other molecules, also remains an unexplored area of research.
Probes for Biochemical Pathways
Molecular probes are essential tools for studying biological processes. They are designed to interact with specific enzymes or pathways to provide information about their function or to track their activity. While some aminobenzoic acid derivatives have been investigated for their biological roles, this compound has not been reported in this context.
There is no available research detailing its use as an inhibitor, substrate, or fluorescent marker for any biochemical pathway. The structural similarity to other biologically active benzoic acid derivatives suggests a potential for interaction with biological systems, but this has not been experimentally verified.
Contribution to Chemoinformatics and Database Development
Chemoinformatics relies on the systematic collection and analysis of chemical data. Large databases like PubChem serve as critical resources for chemists, housing information on chemical structures, properties, and biological activities.
The compound this compound is cataloged in the PubChem database under the Compound Identification (CID) number 14102212. Its entry includes basic computed properties such as its molecular formula (C15H13NO3) and molecular weight (255.27 g/mol ). However, the database entry lacks any associated literature citations or experimental data, underscoring the absence of dedicated research on this molecule. Its primary contribution to chemoinformatics is currently limited to its existence as a registered chemical entity, which could be used in virtual screening or computational studies, but no such studies have been published.
Future Research Horizons for this compound
The chemical compound this compound, a derivative of aminobenzoic acid, represents a scaffold with significant, yet largely untapped, potential across various scientific disciplines. While its fundamental structure is known, its functional capabilities and applications remain a nascent field of study. The exploration of this compound's future research directions promises to unlock novel solutions in medicine, materials science, and sustainable chemistry. This article outlines key forward-looking research trajectories focused exclusively on elucidating and harnessing the potential of this specific molecule.
Q & A
Q. What metrics should be prioritized when comparing catalytic routes for functionalizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
